

Characterization of Bromoacetaldehyde Diethyl Acetal: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,1-diethoxyethane

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This technical guide provides a comprehensive overview of the characterization data for bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane), a versatile bifunctional reagent used in the synthesis of various pharmaceuticals and heterocyclic compounds. This document compiles its physical and spectral properties, detailed experimental protocols for its synthesis, and a representative reaction scheme.

Physicochemical Properties

Bromoacetaldehyde diethyl acetal is a colorless to pale yellow liquid.^[1] It is soluble in ethanol and ether but immiscible with water.^[2] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ BrO ₂	[2]
Molecular Weight	197.07 g/mol	[2]
Boiling Point	66-67 °C at 18 mmHg	[2]
Density	1.31 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.439	[2]
Flash Point	65 °C (149 °F) - closed cup	[3]
CAS Number	2032-35-1	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of bromoacetaldehyde diethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of bromoacetaldehyde diethyl acetal exhibits characteristic signals for the ethyl and the bromoacetal protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.62 (t, J=5.6 Hz)	Triplet	1H	CH(OEt) ₂
3.66 - 3.52 (m)	Multiplet	4H	OCH ₂ CH ₃
3.32 (d, J=5.6 Hz)	Doublet	2H	BrCH ₂
1.17 (t, J=7.1 Hz)	Triplet	6H	OCH ₂ CH ₃

^{13}C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
100.5	$\text{CH}(\text{OEt})_2$
62.5	OCH_2CH_3
34.5	BrCH_2
15.1	OCH_2CH_3

Infrared (IR) Spectroscopy

The IR spectrum of bromoacetaldehyde diethyl acetal is characterized by the presence of strong C-O and C-H stretching vibrations.

Wavenumber (cm^{-1})	Intensity	Assignment
2975-2870	Strong	C-H stretch (alkyl)
1445, 1375	Medium	C-H bend (alkyl)
1125, 1060	Strong	C-O stretch (acetal)
680	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bromoacetaldehyde diethyl acetal results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

m/z	Relative Intensity (%)	Assignment
151/153	High	$[M - OCH_2CH_3]^+$
123/125	High	$[M - CH_2OCH_2CH_3]^+$
103	High	$[CH(OCH_2CH_3)_2]^+$
75	High	$[CH(OCH_2CH_3)]^+$
47	Base Peak	$[CH_2OCH_3]^+$

Experimental Protocols

Several methods for the synthesis of bromoacetaldehyde diethyl acetal have been reported. Below are two common procedures.

Synthesis from Paraldehyde

This method involves the bromination of paraldehyde followed by acetalization.

Materials:

- Paraldehyde
- Absolute Ethanol
- Bromine
- Copper catalyst (e.g., $CuBr_2$)
- Concentrated Sulfuric Acid
- Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)
- Sodium Carbonate
- Dichloromethane

Procedure:

- Dissolve paraldehyde, a catalytic amount of copper bromide, and a small amount of concentrated sulfuric acid in absolute ethanol.
- Cool the mixture to below 0 °C using an ice-salt bath.
- Slowly add bromine dropwise while maintaining the temperature below 0 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
- Add an inorganic dehydrating agent and warm the mixture to 35-40 °C for 5-6 hours.
- Cool the mixture and add ice water.
- Neutralize the reaction mixture with a saturated sodium carbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain bromoacetaldehyde diethyl acetal.

Synthesis from Vinyl Acetate

This procedure involves the reaction of vinyl acetate with bromine in the presence of ethanol.

Materials:

- Vinyl Acetate
- Absolute Ethanol
- Bromine
- Sodium Carbonate Solution (10%)
- Anhydrous Calcium Chloride

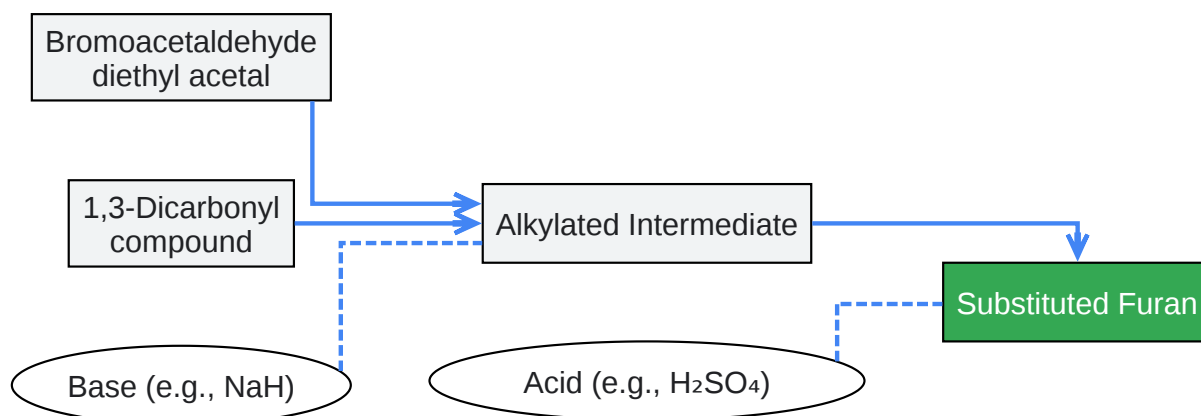
Procedure:

- Dissolve vinyl acetate in absolute ethanol and cool the solution to approximately -10 °C.
- Slowly bubble bromine vapor through the stirred solution while maintaining the temperature below 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stand overnight.
- Pour the mixture into ice water and separate the lower organic layer.
- Wash the organic layer with cold water and then with a cold 10% sodium carbonate solution.
- Dry the product over anhydrous calcium chloride.
- Purify by vacuum distillation.

Reaction Scheme and Workflow

Bromoacetaldehyde diethyl acetal is a valuable precursor for the synthesis of various heterocyclic compounds. A representative example is the synthesis of substituted furans. The acetal acts as a masked aldehyde, which can be deprotected under acidic conditions to react with a suitable nucleophile.

The following diagram illustrates a general workflow for the synthesis of a furan derivative using bromoacetaldehyde diethyl acetal.



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Caption: General workflow for the synthesis of a substituted furan.

In this reaction, the 1,3-dicarbonyl compound is first deprotonated by a base. The resulting enolate then undergoes nucleophilic substitution with bromoacetaldehyde diethyl acetal to form an alkylated intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the substituted furan. This pathway highlights the utility of bromoacetaldehyde diethyl acetal as a bifunctional building block.

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